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[City, State] — December 20, 2025 — A comprehensive review of clinical trial data reveals
distinct efficacy profiles for isocitrate dehydrogenase 1 (IDH1) inhibitors in the treatment of
Acute Myeloid Leukemia (AML) and glioma. While these targeted therapies have demonstrated
significant clinical benefit in both malignancies, the nature and magnitude of their effects differ,
reflecting the unique biologies of these cancers. This guide provides a detailed comparison of
the performance of leading IDH1 inhibitors, supported by experimental data, to inform
researchers, scientists, and drug development professionals.

Mutations in the IDH1 enzyme are a key driver in certain cancers, leading to the production of
the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and
epigenetic regulation.[1] Small molecule inhibitors targeting the mutant IDH1 enzyme have
emerged as a promising therapeutic strategy. In AML, ivosidenib and olutasidenib have
received regulatory approval, while vorasidenib has shown significant efficacy in glioma.

Efficacy in Acute Myeloid Leukemia (AML)

In patients with IDH1-mutated AML, IDH1 inhibitors have demonstrated the ability to induce
durable remissions and restore normal hematopoiesis.

Ivosidenib (Tibsovo®), in the Phase 3 AGILE study, was evaluated in combination with
azacitidine in newly diagnosed IDH1-mutated AML patients ineligible for intensive
chemotherapy.[2] The combination led to a significant improvement in event-free survival (EFS)
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and overall survival (OS) compared to placebo plus azacitidine.[3] The median OS was 29.3
months for the ivosidenib plus azacitidine arm, a substantial improvement over the 7.9 months
in the placebo plus azacitidine arm.[4]

Olutasidenib (Rezlidhia®) was investigated in the Phase 2 Study 2102-HEM-101 for patients
with relapsed or refractory (R/R) IDH1-mutated AML.[5] The final five-year results from this trial
showed a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 35%.
[1][6] The median duration of CR/CRh was a notable 25.3 months, and the median overall
survival was 11.6 months in the efficacy-evaluable population.[1][6]

Efficacy in Glioma

In the context of IDH-mutant glioma, a typically slower-growing but relentless disease, the
primary goal of IDH1 inhibitor therapy has been to delay disease progression and the need for
more aggressive treatments like radiation and chemotherapy.

Vorasidenib, a dual inhibitor of mutant IDH1 and IDH2, was studied in the Phase 3 INDIGO trial
in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had
undergone surgery as their only prior treatment.[7] The trial demonstrated a significant
improvement in progression-free survival (PFS). The median PFS for patients receiving
vorasidenib was 27.7 months, more than double the 11.1 months for those on placebo.[8]
Updated data with longer follow-up showed a median PFS that was not yet estimable for the
vorasidenib arm, compared to 11.4 months for placebo, with a hazard ratio of 0.35.[9][10]

Quantitative Data Summary

The following tables summarize the key efficacy data from the pivotal clinical trials of
ivosidenib, olutasidenib, and vorasidenib.

Table 1: Efficacy of IDH1 Inhibitors in Acute Myeloid Leukemia (AML)
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Table 2: Efficacy of IDH1/2 Inhibitor in Glioma
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Experimental Protocols
AGILE Trial (Ivosidenib in AML) - NCT03173248

o Study Design: A global, multicenter, double-blind, randomized, placebo-controlled Phase 3
trial.[2]

o Patient Population: Adults with previously untreated IDH1-mutated AML who were not
candidates for intensive induction chemotherapy.[2]

o Treatment Arms: Patients were randomized 1:1 to receive either ivosidenib (500 mg once
daily) in combination with azacitidine (75 mg/m? for 7 days in 28-day cycles) or placebo plus
azacitidine.[12]

» Primary Endpoint: Event-free survival, defined as time from randomization to treatment
failure (failure to achieve CR by 24 weeks), relapse from remission, or death from any cause.

[2]
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o Key Secondary Endpoints: Overall survival, CR rate, CR + CRh rate, and overall response
rate.[13]

Study 2102-HEM-101 (Olutasidenib in AML) -
NCT02719574

o Study Design: An open-label, multicenter, Phase 1/2 trial. The pivotal data comes from the
Phase 2 cohort.[5]

o Patient Population: Adult patients with relapsed or refractory AML with an IDH1 mutation.

o Treatment: Olutasidenib was administered at a dose of 150 mg twice daily in continuous 28-
day cycles.[6]

e Primary Endpoint: The rate of complete remission (CR) plus CR with partial hematologic
recovery (CRh).[14]

o Key Secondary Endpoints: Duration of response, overall survival, and safety.[15]

INDIGO Trial (Vorasidenib in Glioma) - NCT04164901

o Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3
study.[7]

o Patient Population: Patients aged 12 years or older with residual or recurrent grade 2
oligodendroglioma or astrocytoma with an IDH1 or IDH2 mutation who had undergone
surgery as their only prior treatment.[7]

o Treatment Arms: Patients were randomized 1:1 to receive either vorasidenib (40 mg once
daily) or placebo in 28-day cycles.[11]

e Primary Endpoint: Radiographic progression-free survival (PFS) as assessed by a blinded
independent radiology committee.[11]

o Key Secondary Endpoint: Time to next intervention (TTNI).[11]

Signaling Pathways and Experimental Workflow
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The following diagrams illustrate the core signaling pathway affected by IDH1 mutations and a
generalized workflow for the clinical trials discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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